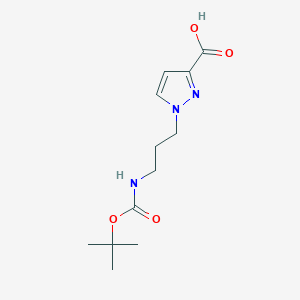

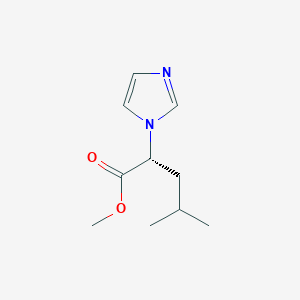

![molecular formula C15H18ClN3O2 B2465291 ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1706445-41-1](/img/structure/B2465291.png)

ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[4,3-c]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This class of compounds has attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridines includes a bicyclic heterocyclic compound which is a fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical diversity present at C4, C5, and C6 is usually interconnected because it depends on the building block used for the construction of the pyridine ring that usually is an α,β-unsaturated ketone, or a 1,3-dicarbonyl compound .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

Ethyl 1-Phenyl-1H,4H,5H,6H,7H-Pyrazolo[4,3-c]Pyridine-3-Carboxylate derivatives have been synthesized and tested for antiviral activities. Specifically, derivatives of this compound have shown inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) without toxicity to Vero cells (Bernardino et al., 2007).

Catalysis in Synthesis of Condensed Pyrazoles

The compound has been used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes, leading to the synthesis of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones. This demonstrates its role in facilitating complex organic syntheses (Arbačiauskienė et al., 2011).

Synthesis of Pyrazolopyridines

A series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates have been prepared using ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate. These compounds were characterized by various spectroscopic techniques, highlighting its importance in the synthesis of new organic compounds (Maqbool et al., 2013).

Application in Novel Synthesis Methods

The compound has been used in novel and efficient synthesis methods for producing new pyrazolo[3,4-b]pyridine products. This demonstrates its utility in the development of new synthetic processes for heterocyclic compounds (Ghaedi et al., 2015).

Propriétés

IUPAC Name |

ethyl 1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c1-2-20-15(19)14-12-10-16-9-8-13(12)18(17-14)11-6-4-3-5-7-11;/h3-7,16H,2,8-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHPQRDFDQSKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CNCC2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

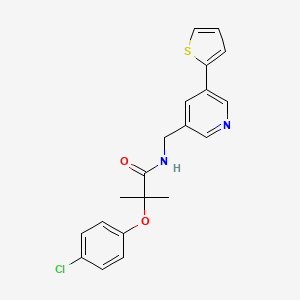

![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)

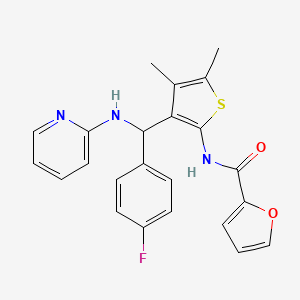

![3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2465216.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B2465217.png)

![1-[(2,5-dimethylbenzyl)thio]-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2465219.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide](/img/structure/B2465220.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2465221.png)

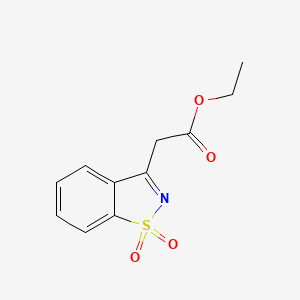

![2-({[6-(ethoxycarbonyl)-4H-1,3-benzodioxin-8-yl]methyl}thio)pyridinium-1-olate](/img/structure/B2465229.png)

![4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2465231.png)